Ursadiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodiol can be synthesized through the epimerization of chenodeoxycholic acid, which is a primary bile acid. The process involves the conversion of the 7α-hydroxy group of chenodeoxycholic acid to the 7β-hydroxy group, resulting in ursodiol .
Industrial Production Methods: The industrial production of ursodiol involves several steps, including the extraction of bile acids from animal sources, chemical modification, and purification. The process typically includes the use of solvents such as methanol and acetone, and chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions: Ursodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ursodiol can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of ursodiol, which can have different pharmacological properties .
Scientific Research Applications
Ursodiol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying bile acid chemistry and metabolism.
Biology: Ursodiol is studied for its role in cellular processes and its effects on cell membranes.
Mechanism of Action
Ursodiol exerts its effects by several mechanisms:
Cholesterol Regulation: It reduces the absorption of cholesterol in the intestines and decreases the secretion of cholesterol from the liver.
Cytoprotective Effects: Ursodiol protects liver cells from damage by reducing the toxicity of bile acids and promoting bile flow.
Immunomodulatory Action: It modulates the immune response, reducing inflammation in liver diseases.
Comparison with Similar Compounds
Chenodeoxycholic Acid: A primary bile acid that is a precursor to ursodiol.
Cholic Acid: Another primary bile acid with different hydroxylation patterns.
Deoxycholic Acid: A secondary bile acid with similar properties but different hydroxylation.
Uniqueness of Ursodiol: Ursodiol is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. This property allows it to be used safely in the treatment of liver and gallbladder diseases .
Properties
CAS No. |
37384-13-7 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8S,8aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h21-24,31-32H,9-18H2,1-8H3/t21-,22+,23-,24-,27-,28-,29+,30+/m0/s1 |
InChI Key |
RTLXJEJRLWILSU-GWNGJUQLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)C)(C)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)C)C |
Origin of Product |
United States |
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